ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate
Description
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic organic compound with the molecular formula C20H18O5 It is a derivative of coumarin, a class of compounds known for their diverse biological activities
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)19(14-7-5-4-6-8-14)24-15-9-10-16-13(2)11-18(21)25-17(16)12-15/h4-12,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLNIMMHAGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Pechmann Conditions
Resorcinol and ethyl acetoacetate react under Brønsted or Lewis acid catalysis to yield 7-hydroxy-4-methylcoumarin. Key catalytic systems include:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| FeCl₃·6H₂O | Toluene | 110 | 16 | 92 | |
| PVPP-BF₃ | Ethanol | Reflux | 4–6 | 72–96 | |
| Alumina sulfuric acid (ASA) | Solvent-free | 130 | 1.5 | 99 |
Mechanistic Insight : Protonation of the β-ketoester’s carbonyl group facilitates electrophilic aromatic substitution at the phenol’s para position, followed by lactonization and dehydration.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times significantly. For example, using meglumine sulfate (MS) as a catalyst under solvent-free conditions achieves 88–93% yields within 15–30 minutes. This method enhances scalability while minimizing side products.
Alkylation of 7-Hydroxy-4-methylcoumarin
The 7-hydroxyl group undergoes nucleophilic substitution with α-haloesters to introduce the ethoxy(phenyl)acetate side chain.
Reaction with Ethyl Bromo(phenyl)acetate
A modified procedure from and involves:
- Reagents : 7-hydroxy-4-methylcoumarin, ethyl bromo(phenyl)acetate, anhydrous K₂CO₃
- Solvent : Dry acetone
- Conditions : Reflux for 12–24 hours
Typical Protocol :
- Dissolve 7-hydroxy-4-methylcoumarin (10 mmol) and K₂CO₃ (12 mmol) in 20 mL acetone.
- Add ethyl bromo(phenyl)acetate (12 mmol) dropwise under nitrogen.
- Reflux until TLC confirms completion.
- Filter, concentrate, and recrystallize from ethanol.
Spectroscopic Validation
Critical spectral data for the final compound align with related structures:
- IR (KBr) : 1714 cm⁻¹ (C=O, lactone), 1681 cm⁻¹ (C=O, ester), 1245 cm⁻¹ (C-O-C ether).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.76 (d, J = 8.8 Hz, H-5), 7.45–7.30 (m, 5H, phenyl), 4.21 (q, J = 7.1 Hz, OCH₂CH₃), 2.42 (s, 3H, CH₃).
Alternative Pathways and Emerging Methodologies
One-Pot Tandem Reactions
Recent advances propose tandem Pechmann-alkylation sequences using bifunctional catalysts. For instance, Fe³⁺-modified mesoporous silica catalyzes both coumarin formation and subsequent alkylation in a single pot, though yields remain suboptimal (≤65%).
Enzymatic Esterification
Lipase-mediated transesterification offers a green alternative. Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids achieve moderate conversion (40–50%) but require further optimization.
Challenges and Practical Considerations
Steric Hindrance
The phenyl group in ethyl bromo(phenyl)acetate impedes nucleophilic attack, necessitating excess base (K₂CO₃) and prolonged reaction times. Microwave-assisted alkylation mitigates this by enhancing molecular mobility.
Purification
Column chromatography (SiO₂, ethyl acetate/hexane) is essential to separate unreacted starting materials and regioisomers. Recrystallization from ethanol/water mixtures improves purity.
Industrial-Scale Feasibility
While lab-scale syntheses are well-established, industrial production faces hurdles:
- Cost of Catalysts : PVPP-BF₃ and ASA are cost-prohibitive for large batches.
- Waste Management : Solvent-free methods (e.g., ASA-catalyzed Pechmann) reduce waste but require high-energy milling.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The compound’s lipophilicity allows it to penetrate cell membranes, enhancing its efficacy against microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-hydroxycoumarin: A precursor in the synthesis of ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate.
Ethyl 4-methyl-2-oxo-2H-chromen-7-yl acetate: A structurally similar compound with different ester groups.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another derivative of coumarin with sulfonate groups.
Uniqueness
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is unique due to its specific ester linkage and the presence of both chromenone and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate has the molecular formula C20H18O5. The compound features a coumarin moiety linked to an ethyl acetate group, which is significant for its biological properties. Its structure can be represented as follows:
Antibacterial Properties
Research indicates that ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate exhibits notable antibacterial activity, particularly against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, although detailed pathways remain to be fully elucidated.
Anti-inflammatory and Antioxidant Effects
Coumarin derivatives, including this compound, are recognized for their anti-inflammatory and antioxidant properties. Studies suggest that they can mitigate oxidative stress and inflammation, which are critical factors in various chronic diseases. The potential for ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate to act as an anti-inflammatory agent makes it a candidate for further pharmacological exploration.
Anticancer Activity
Emerging evidence points to the anticancer potential of ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulation of signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
- Antibacterial Study : A study conducted on the antibacterial efficacy of various coumarin derivatives found that ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate showed significant inhibition against resistant bacterial strains. The study emphasized the need for further investigation into its mechanism of action and potential clinical applications.
- Antioxidant Activity : In vitro assays demonstrated that this compound possesses strong antioxidant properties, effectively scavenging free radicals and reducing oxidative damage in cellular models. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.
- Anticancer Mechanisms : Research exploring the anticancer effects of coumarin derivatives indicated that compounds similar to ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate could inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. These findings warrant further studies to confirm the specific effects of this compound on different cancer cell lines.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of ethyl (4-methyl-2-oxo-2H-chromen-7-yloxyacetate compared to related coumarin derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 4-methylcoumarin-3-carboxylic acid | C12H10O4 | Strong anti-inflammatory properties |
| Ethyl 7-hydroxycoumarin | C10H8O3 | Known for antioxidant activity |
| Ethyl 6-(4-methoxyphenyl)-2H-chromen-2-one | C16H16O3 | Displays significant anticancer activity |
| Ethyl (4-methyl-2-oxo-2H-chromen-7-yloxyacetate | C20H18O5 | Exhibits antibacterial, anti-inflammatory, and anticancer activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate, and how do reaction conditions influence yield?
- Methodology :
- Conventional synthesis : React 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry DMF using K₂CO₃ at 80°C for 10 hours, yielding ~82% product . Alternative solvents (e.g., acetone) may reduce yields to 40% due to slower reaction kinetics .
- Microwave-assisted synthesis : Significantly reduces reaction time (minutes vs. hours) with comparable yields. For example, coupling hydrazide intermediates with aldehydes under microwave irradiation improves efficiency and reduces side reactions .
Q. How is the molecular structure of this compound validated?
- Techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement. The software optimizes hydrogen bonding and torsion angles, critical for resolving chromene ring planarity and ester group orientation .
- Spectroscopy : IR confirms ester C=O stretches (~1730 cm⁻¹) and lactone bands (~1675 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.1–7.7 ppm) and methyl groups (δ 2.4 ppm) .
Advanced Research Questions
Q. How can contradictions in reported synthesis yields be resolved?
- Case study : Yields for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate vary from 40% (acetone reflux) to 82% (DMF/K₂CO₃ at 80°C) .
- Resolution strategy :
- Design of Experiments (DoE) : Systematically vary solvent (polar aprotic vs. ketone), base (K₂CO₃ vs. NaBiO₃), and temperature to identify optimal conditions.
- Kinetic profiling : Monitor reaction progress via TLC or in situ IR to detect intermediate formation or side reactions .
Q. What experimental approaches elucidate its interaction with biological targets?
- Pharmacodynamic assays :
- Enzyme inhibition : Use fluorescence quenching to study binding to human serum albumin (HSA) or cytochrome P450 isoforms. For example, coumarin derivatives show Δλₐₓ shifts indicative of hydrophobic pocket interactions .
- Cellular assays : Evaluate anticancer activity via MTT assays on cancer cell lines (e.g., MCF-7). IC₅₀ values correlate with substituent electronic effects (e.g., methoxy vs. trifluoromethyl groups) .
Q. How can structural modifications enhance bioactivity?
- Derivatization strategies :
- Hydrazide formation : React the ester with hydrazine hydrate to generate 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, a precursor for Schiff bases with antimicrobial activity .
- Oxadiazole hybrids : Introduce 1,3,4-oxadiazole moieties via CS₂ coupling, enhancing lipophilicity and membrane permeability .
- SAR insights :
- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability.
- Methoxy substituents on the phenyl ring increase antioxidant capacity by stabilizing radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
